2-Amino-2-phenylpropanoic acid hydrochloride
Description
2-Amino-2-phenylpropanoic acid hydrochloride (CAS: 72408-60-7) is a hydrochlorinated amino acid derivative with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Structural analysis reveals a central propanoic acid backbone substituted with an amino group and a phenyl ring at the α-carbon (Figure 1). Its enantiomeric form, (R)-2-amino-2-phenylpropanoic acid hydrochloride (CAS: 268749-51-5), shares the same molecular formula but differs in stereochemistry, which may influence biological activity or crystallization properties .
This compound is classified under GHS Hazard Category H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
2-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Amino Acid Synthesis
The Strecker synthesis remains a foundational method for preparing α-amino acids, including 2-amino-2-phenylpropanoic acid. This three-component reaction involves:
- Condensation of benzaldehyde with ammonium chloride and potassium cyanide to form α-aminonitrile.
- Hydrolysis of the nitrile group to yield the carboxylic acid.
The final hydrochloride salt is obtained by treating the free amino acid with hydrochloric acid. A typical reaction sequence is represented as:
$$
\text{Benzaldehyde} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{H}2\text{O}} \alpha\text{-Aminonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Amino-2-phenylpropanoic acid hydrochloride}
$$
This method achieves moderate yields (60–75%) but requires careful handling of cyanide reagents.
Reductive Amination of Phenylglyoxylic Acid
Phenylglyoxylic acid undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) to produce the target compound. Key advantages include:
- Avoidance of cyanide intermediates.
- Higher functional group tolerance.
Reaction conditions and yields are summarized below:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH$$_3$$CN | Methanol | 25 | 12 | 82 |
| NH$$_4$$OAc | Ethanol | 40 | 24 | 68 |
Data compiled from PubChem and J-Stage studies.
Enantioselective Synthesis
Chiral Pool Synthesis from (R)-Phenylalanine
BenchChem’s patented route (CAS 268749-51-5) utilizes (R)-phenylalanine as a chiral precursor:
- Protection : The amino group is protected with tert-butoxycarbonyl (Boc) anhydride.
- Alkylation : The α-carbon is methylated using methyl iodide and a strong base (e.g., LDA).
- Deprotection : Boc removal with HCl in dioxane yields the (R)-enantiomer hydrochloride salt.
This method achieves >98% enantiomeric excess (ee) and scales efficiently to multi-kilogram batches.
Optical Resolution via Diastereomeric Salt Formation
The J-Stage protocol describes resolution of racemic 2-amino-2-phenylpropanoic acid using (1S)-(+)-camphorsulfonic acid:
- Racemic amino acid is dissolved in ethanol.
- (1S)-(+)-Camphorsulfonic acid is added to precipitate the (R)-diastereomer salt.
- The salt is filtered and treated with HCl to regenerate the hydrochloride.
Critical parameters include:
- Solvent polarity (ethanol vs. isopropanol).
- Temperature control during crystallization (10–25°C).
Industrial-Scale Manufacturing
Continuous Flow Reactor Systems
Patent US8633223B2 outlines a continuous process for derivatives of 2-methyl-2′-phenylpropionic acid, adaptable to 2-amino-2-phenylpropanoic acid hydrochloride:
Crystallization Optimization
Chinese patent CN104829478B details crystallization improvements for pharmaceutical-grade material:
- Solvent System : Methanol/water (4:1 v/v).
- Seeding : Addition of 5% (w/w) seed crystals at 50°C.
- Cooling Profile : Linear cooling from 50°C to 10°C over 4 hours.
This protocol reduces impurities (<0.1%) and enhances particle size uniformity.
Comparative Analysis of Methods
| Method | Scale | Yield (%) | ee (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Strecker Synthesis | Lab | 65–75 | Racemic | 120–150 |
| Reductive Amination | Pilot | 70–82 | Racemic | 90–110 |
| Chiral Pool | Industrial | 85–90 | >98 | 200–250 |
| Optical Resolution | Lab | 40–50 | 99 | 300–400 |
| Continuous Flow | Industrial | 90–94 | Racemic | 70–90 |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
2-Amino-2-phenylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters and other biologically active compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
Fluorine substitution on the phenyl ring or aliphatic chain alters physicochemical properties such as lipophilicity and metabolic stability. Examples include:
- Similarity score: 0.69 .
- 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (CAS: N/A): Incorporates a trifluoroethyl group, which increases acidity (pKa ~3–4) and may improve solubility in polar solvents. Molecular weight: 221.61 g/mol .
Key Differences : Fluorinated analogs exhibit higher metabolic resistance due to C-F bond stability but may introduce synthetic challenges (e.g., fluorination steps).
Sulfonyl and Sulfonamide Derivatives
- Molecular weight: 307.79 g/mol .
Key Differences : Sulfonyl groups increase molecular weight and polarity, affecting blood-brain barrier permeability.
Positional Isomers
- 3-Amino-3-phenylpropionic acid derivatives (e.g., CAS: 614-19-7): The amino group at the β-position reduces steric hindrance compared to the α-substituted target compound, favoring different conformational interactions with enzymes or receptors .
Physicochemical and Pharmacological Data
Table 1. Structural and Hazard Comparison
Table 2. Functional Group Impact
Discussion of Research Findings
- Synthetic Utility : The target compound’s chiral center makes it valuable for asymmetric synthesis, whereas fluorinated analogs (e.g., ) are tailored for targeted drug delivery.
- Safety Profile: The absence of severe hazards (e.g., carcinogenicity) in the target compound contrasts with more complex derivatives like 2-(thiophen-2-yl)propanoic acid (H315, H319) , though direct comparative toxicity studies are lacking.
- Stability : Acid stability data for analogs (e.g., nicardipine HCl ) suggest that hydrochloride salts generally exhibit good shelf life under controlled conditions, but substituents like sulfonyl groups may alter hydrolysis rates.
Biological Activity
2-Amino-2-phenylpropanoic acid hydrochloride, commonly referred to as phenylalanine hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally similar to other amino acids, which allows it to interact with various biological systems. This article will explore the biological activity of this compound, including its immunomodulatory effects, potential therapeutic applications, and relevant case studies.
2-Amino-2-phenylpropanoic acid hydrochloride is characterized by its phenyl group, which contributes to its unique reactivity and biological interactions. The chemical formula is CHClNO, and it can be synthesized through various methods, including condensation reactions involving phenylacetaldehyde and ammonia.
Immunomodulatory Effects
Research indicates that 2-amino-2-phenylpropanoic acid hydrochloride exhibits significant immunomodulatory properties. In experimental models, it has been shown to decrease lymphocyte counts, suggesting its potential as an immunosuppressive agent . This property makes it relevant for applications in organ transplantation where modulation of the immune response is crucial.
Neurotransmitter Interaction
Due to its structural similarity to other amino acids involved in neurotransmission, this compound may influence neurotransmitter systems. It has been studied for its potential role in modulating pathways related to neurotransmitter release and uptake, which could have implications for neurological disorders.
Anticonvulsant Activity
Preliminary studies have demonstrated promising anticonvulsant activity of 2-amino-2-phenylpropanoic acid hydrochloride. Further research is needed to elucidate the mechanisms underlying this activity and explore its therapeutic potential in treating epilepsy.
Study on Immunosuppression
A study conducted on animal models demonstrated that administration of 2-amino-2-phenylpropanoic acid hydrochloride resulted in a significant reduction in lymphocyte proliferation. This effect was particularly pronounced in models simulating organ transplant scenarios, where the suppression of the immune response is beneficial for graft acceptance.
Neurotransmitter Modulation
In vitro studies have shown that this compound can affect the release of neurotransmitters such as dopamine and serotonin. These findings suggest that 2-amino-2-phenylpropanoic acid hydrochloride may serve as a modulator in conditions associated with neurotransmitter imbalances.
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and unique features of compounds similar to 2-amino-2-phenylpropanoic acid hydrochloride:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| 2-Amino-3-phenylpropanoic acid | Contains a longer carbon chain | Potentially different biological activity |
| 3-Amino-2-methylpropanoic acid | Has a methyl group instead of phenyl | Different solubility and reactivity |
| L-Tyrosine | Contains a hydroxyl group on the phenolic ring | Precursor to neurotransmitters like dopamine |
| L-Leucine | Aliphatic side chain without aromatic features | Essential amino acid with different metabolic roles |
The presence of the phenyl group in 2-amino-2-phenylpropanoic acid hydrochloride contributes significantly to its distinct reactivity and potential therapeutic applications compared to these related compounds.
Q & A
Q. Critical factors affecting yield :
- Reagent purity : Impurities in aniline reduce substitution efficiency.
- Temperature control : Excess heat (>80°C) promotes side reactions like oxidation.
- Acid concentration : Optimal HCl concentration (2–4 M) ensures efficient deprotection without degrading the product .
| Reaction Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Amine protection | Boc₂O, NaHCO₃, THF | 85–92 |
| Phenyl coupling | Aniline, DMF, 70°C | 60–75 |
| Deprotection | 3 M HCl, RT | 90–95 |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Q. Essential methods :
- ¹H/¹³C NMR : Confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the α-amino proton (δ 3.1–3.4 ppm). The absence of a carboxylate proton (δ >10 ppm) confirms salt formation .
- FT-IR : Look for N–H stretches (3200–3350 cm⁻¹) and carboxylate C=O (1650–1700 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 214.09 for C₉H₁₂ClNO₂).
Q. Advanced validation :
- X-ray crystallography resolves stereochemical ambiguity, particularly for the α-carbon configuration .
Advanced: How can substitution reactions be optimized to introduce novel functional groups?
Q. Methodological approach :
Select nucleophiles : Use alkyl halides (e.g., methyl iodide) or acyl chlorides for alkylation/acylation.
Solvent selection : Polar solvents (DMF, DMSO) enhance nucleophilicity.
Catalysis : Add a base (e.g., K₂CO₃) to deprotonate the amine and accelerate substitution.
Q. Example :
- Acylation with benzoyl chloride :
- Conditions: 1.2 eq benzoyl chloride, 2 eq Et₃N, DCM, 0°C → RT.
- Yield: 70–80% with >95% purity (HPLC).
Challenge : Competing oxidation (if using peroxides) requires inert atmospheres .
Advanced: What strategies resolve contradictions in reported biological activity data?
Case study : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase):
- Orthogonal assays : Compare Ellman’s method (spectrophotometric) with radiometric assays to rule out assay-specific artifacts.
- Control for stereochemistry : Ensure enantiomeric purity (e.g., chiral HPLC), as D/L isomers may exhibit divergent activities .
- Buffer conditions : Test activity in varying pH (6.5–8.0) and ionic strengths to identify optimal bioactivity windows .
Basic: How does the compound’s structure influence reactivity compared to similar amino acid derivatives?
Q. Key structural features :
Q. Comparative reactivity table :
| Compound | Oxidation Susceptibility | Nucleophilic Substitution Rate |
|---|---|---|
| 2-Amino-2-phenylpropanoic acid HCl | Low (stable to H₂O₂) | Moderate (k = 0.15 s⁻¹) |
| 2-Amino-2-methylpropanol HCl | High (forms nitroso) | High (k = 0.45 s⁻¹) |
Advanced: What in vitro models are suitable for studying neuropharmacological effects?
Q. Recommended systems :
- Primary neuronal cultures : Rat cortical neurons to assess glutamate receptor modulation (NMDA/AMPA).
- Electrophysiology : Patch-clamp studies to quantify ion channel interactions.
- Metabolic profiling : LC-MS/MS to track incorporation into neurotransmitter synthesis pathways (e.g., GABA precursors) .
Validation : Co-administer competitive inhibitors (e.g., MK-801 for NMDA) to confirm target specificity .
Methodological: How to design a stability study under varying pH and temperature?
Q. Protocol :
Sample preparation : Dissolve in buffers (pH 2–9) and store at 4°C, 25°C, and 40°C.
Analysis intervals : Test at 0, 7, 14, 30 days via HPLC.
Degradation markers : Monitor for phenylalanine derivatives (hydrolysis) or nitroso compounds (oxidation).
Q. Key findings :
- pH 2–4 : Stable for >30 days at 4°C.
- pH >7 : Rapid hydrolysis (t₁/₂ = 10 days at 40°C) .
Advanced: Explain mechanistic pathways for its enzyme inhibition.
Q. Proposed mechanisms :
- Competitive inhibition : The phenyl group mimics aromatic residues in enzyme active sites (e.g., tyrosine in kinases).
- Chelation : The carboxylate and amine groups bind metal cofactors (e.g., Zn²⁺ in metalloproteases).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
